2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is a synthetic nucleoside analog derived from 5-fluorocytosine. This compound is primarily recognized as an intermediate in the production of capecitabine, a chemotherapeutic agent used in the treatment of various cancers, including colorectal and breast cancer. The compound exhibits significant biochemical properties that make it valuable in pharmaceutical applications, particularly in cancer therapy.
The primary source of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is through synthetic pathways involving 5-fluorocytosine and ribose derivatives. It can be synthesized using various methods, which will be discussed in detail in the synthesis analysis section.
This compound belongs to the class of nucleoside analogs, specifically as a pyrimidine derivative. It is categorized under antimetabolites due to its role in inhibiting DNA synthesis and function.
The synthesis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine typically involves a glycosidation reaction between 5-fluorocytosine and 1,2,3-tri-O-acetyl-5-deoxyribose. This reaction is facilitated by stannic tetrachloride as a catalyst in dichloromethane at temperatures ranging from 15 to 20°C.
This approach has been documented as efficient for industrial applications due to its high yield and reproducibility .
The molecular formula of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine is , with a molecular weight of g/mol. The structure features an acetyl group at both the 2' and 3' positions of the ribose sugar, enhancing its stability and solubility.
As a metabolite of capecitabine, 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine undergoes several metabolic transformations:
These reactions are critical for its function as a prodrug, allowing it to exert therapeutic effects upon metabolism .
The primary mechanism of action for 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine involves its conversion into 5-fluorouracil within the body. This conversion activates the compound, allowing it to interfere with DNA synthesis.
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine serves several key roles in scientific research:
2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine (CAS RN: 161599-46-8) is systematically named as [(2R,3R,4R,5R)-4-acetoxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyl-tetrahydrofuran-3-yl] acetate. Its molecular formula is C₁₃H₁₆FN₃O₆, with a molecular weight of 329.28 g/mol [2] [4] [9]. The compound features a fluorocytidine core modified with acetyl groups at the 2' and 3' ribose positions and a methyl group (-CH₃) at the 5' position instead of a hydroxyl group. This structural configuration is critical for its metabolic stability and function as a prodrug intermediate [5] [9].
Table 1: Molecular Identity Summary
Parameter | Value |
---|---|
CAS RN | 161599-46-8 |
Molecular Formula | C₁₃H₁₆FN₃O₆ |
Molecular Weight | 329.28 g/mol |
Systematic Name | [(2R,3R,4R,5R)-4-acetoxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyl-tetrahydrofuran-3-yl] acetate |
The compound contains four chiral centers at the 2', 3', 4', and 5' positions of the ribose moiety, all with absolute R configurations (2R,3R,4R,5R) [9]. This stereochemistry is essential for biological activity, as it dictates the molecule's interactions with enzymatic targets during metabolic activation. The specific rotation measured in methanol is [α] = +54° (c=1) [2] [4], confirming the chiral purity of the compound. The retention of defined stereochemistry during synthesis is critical, as epimerization would alter its metabolic conversion kinetics [10].
Table 2: Chiral Center Configuration
Carbon Position | Stereochemistry | Functional Group |
---|---|---|
2' | R | -OCOCH₃ |
3' | R | -OCOCH₃ |
4' | R | -CH₃ |
5' | R | -N-glycosidic bond |
Crystallographic analysis reveals that 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine crystallizes in the monoclinic space group C2 with unit cell parameters a = 14.5341(3) Å, b = 7.26230(10) Å, c = 16.2197(3) Å, β = 116.607(2)° [7]. The crystal packing features an intricate hydrogen-bonding network, including a rare three-center proton-bifurcated donor N-H···(O,F) interaction. Additionally, a (C,N)-H···O bifurcated acceptor three-center hydrogen bond stabilizes the lattice structure. These interactions involve the 4-amino group of the cytosine ring as a donor and carbonyl oxygen/fluorine atoms as acceptors, resulting in a layered molecular arrangement [7]. The melting point range is 187–191°C [2] [4], consistent with the stability imparted by these intermolecular forces.
The cytosine moiety exists predominantly in the lactam form (4-aminopyrimidin-2-one) under physiological conditions, stabilized by intramolecular hydrogen bonding [5]. Tautomeric equilibrium may shift toward the lactim form (4-imino-3-hydroxypyrimidine) in nonpolar solvents, though computational studies (MOPAC/AM1) indicate the lactam form is energetically favored by >5 kcal/mol [7]. The fluorine atom at C5 influences tautomerism by reducing the basicity of N3, thereby stabilizing the lactam configuration. This tautomeric preference is pharmacologically relevant as the lactam form is optimal for enzymatic recognition during metabolic activation [5] [7].
Table 3: Tautomeric Properties
Tautomer | Structure | Relative Energy | Biological Relevance |
---|---|---|---|
Lactam (predominant) | 4-amino-5-fluoro-2-oxopyrimidine | 0 kcal/mol (ref) | Recognized by metabolic enzymes |
Lactim | 4-imino-5-fluoro-2-hydroxypyrimidine | >5 kcal/mol | Minimal enzymatic recognition |
Synthetic Approaches and Chemical Transformations
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9